4-(propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol
Description
4-(Propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with an isopropyl group at position 4, a propyl chain at position 5, and a thiol (-SH) group at position 2. This structure places it within a broader class of 1,2,4-triazole-3-thiol derivatives, which are notable for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-propan-2-yl-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-4-5-7-9-10-8(12)11(7)6(2)3/h6H,4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAELVAHNFBHUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of propylhydrazine with carbon disulfide, followed by cyclization with isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-3-thione.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Triazole-3-thione.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
4-(Propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for the development of new drugs.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol with structurally related triazole derivatives, focusing on substituent variations, synthesis strategies, and biological activities.
Substituent Variations and Structural Analogues
Data Table: Key Comparative Metrics
Research Implications and Gaps
- Target Compound: Further studies are needed to elucidate its synthesis optimization, crystallographic structure, and specific biological targets.
- Analogues : The inclusion of aromatic or heterocyclic groups (e.g., indole, pyrrole) enhances binding to enzymatic targets, as evidenced by docking studies . However, toxicity profiles and in vivo efficacy remain understudied for most derivatives.
Biological Activity
4-(Propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol, also known by its CAS number 667444-93-1, is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative based on recent research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₈N₄S
- Molecular Weight : 270.36 g/mol
Biological Activity Overview
Research has shown that triazole derivatives exhibit various biological activities. The specific activities of this compound include:
- Antimicrobial Activity : Studies have indicated that triazole derivatives possess significant antimicrobial properties against a range of bacterial strains.
- Antifungal Activity : The compound has been evaluated for its efficacy against fungal pathogens.
- Anti-inflammatory Effects : Evidence suggests that this compound can modulate inflammatory responses in vitro.
Antimicrobial and Antifungal Activity
A series of studies have explored the antimicrobial and antifungal properties of various triazole derivatives, including our compound of interest.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This data indicates that the compound demonstrates moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines. In a study evaluating the effects on peripheral blood mononuclear cells (PBMCs), it was found that:
- The compound significantly reduced the production of TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin 6) in stimulated PBMC cultures.
Table 2: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 45% | 50% |
These results suggest that this triazole derivative can effectively modulate inflammatory responses.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of triazole derivatives:
- Cancer Cell Migration Inhibition : A derivative similar to our compound was tested for its ability to inhibit cancer cell migration in vitro. It showed promising results in blocking the migration pathways essential for cancer metastasis .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using various cancer cell lines. The study indicated that certain substitutions on the triazole core could enhance cytotoxicity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
